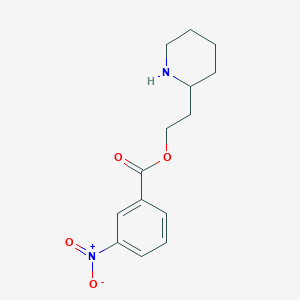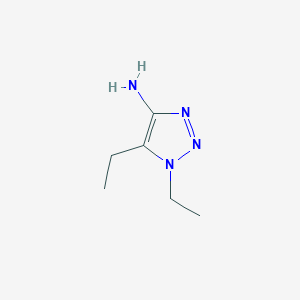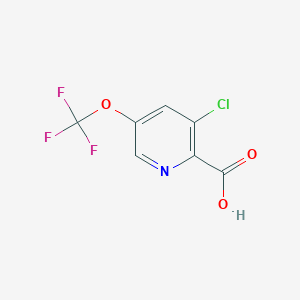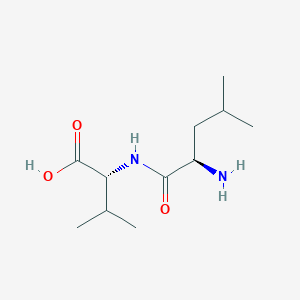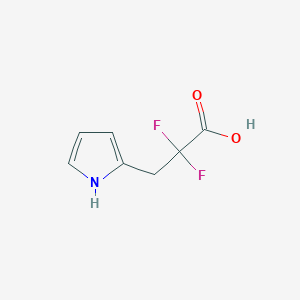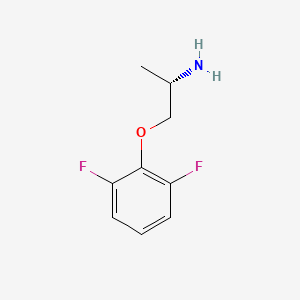![molecular formula C10H21N3O B13157541 3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea](/img/structure/B13157541.png)
3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea typically involves the reaction of 3-methylpiperidine with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-Methylpiperidine is reacted with ethyl isocyanate in the presence of a suitable solvent, such as dichloromethane or toluene.
Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.
Step 3: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to achieve high purity levels.
化学反应分析
Types of Reactions: 3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Halides (e.g., Cl-, Br-), amines (e.g., NH3, RNH2)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
科学研究应用
3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic properties, such as its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: In the industrial sector, the compound may be used in the formulation of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
3-Methylpiperidine: A precursor in the synthesis of 3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea, sharing the piperidine ring structure.
Ethyl isocyanate: Another precursor used in the synthesis, contributing the ethyl and urea functional groups.
N-Methylpiperidine: A structurally similar compound with a methyl group attached to the nitrogen atom of the piperidine ring.
Uniqueness: this compound is unique due to its specific combination of functional groups and the presence of both ethyl and methyl substituents on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C10H21N3O |
|---|---|
分子量 |
199.29 g/mol |
IUPAC 名称 |
1-ethyl-3-[(3-methylpiperidin-4-yl)methyl]urea |
InChI |
InChI=1S/C10H21N3O/c1-3-12-10(14)13-7-9-4-5-11-6-8(9)2/h8-9,11H,3-7H2,1-2H3,(H2,12,13,14) |
InChI 键 |
PENXYFGMQPDQNZ-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)NCC1CCNCC1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B13157461.png)



